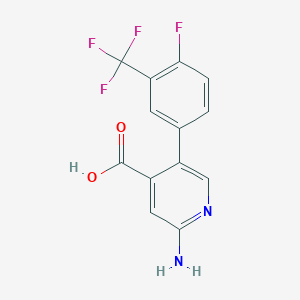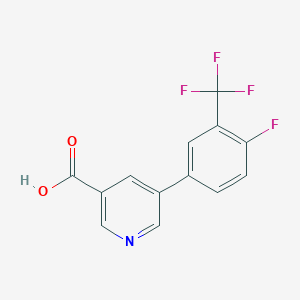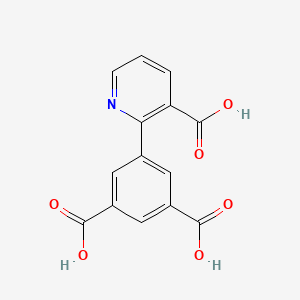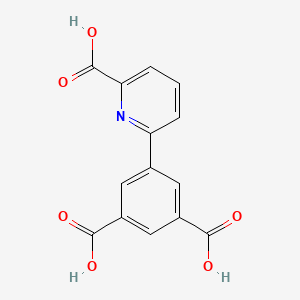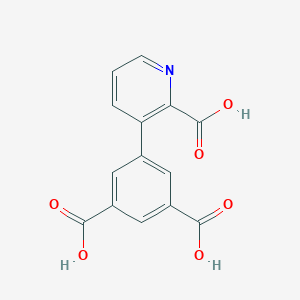
3-(3,5-Dicarboxyphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Dicarboxyphenyl)picolinic acid (DCPPA) is a synthetic organic compound that has recently been gaining attention in scientific research due to its versatile applications. DCPPA is a bioactive compound with a wide range of biochemical and physiological effects, making it an attractive option for researchers.
科学的研究の応用
3-(3,5-Dicarboxyphenyl)picolinic acid, 95% has a wide range of applications in scientific research. It has been used in studies to investigate the binding of proteins to cell membranes, as well as the regulation of gene expression. 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% has also been used in studies to investigate the effects of various drugs on the nervous system, as well as the effects of environmental pollutants on the immune system. Additionally, 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% has been used in studies to investigate the role of hormones in the development of cancer.
作用機序
The exact mechanism of action of 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% is still not fully understood. However, it is believed that 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% acts as an agonist of certain G-protein coupled receptors, which are responsible for the regulation of various cellular processes. Additionally, 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% is thought to interact with other proteins and enzymes, which can lead to changes in gene expression and cell signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% are still being studied. However, it has been found to have a range of effects on the nervous system, including increased activity of certain neurotransmitters and decreased activity of others. Additionally, 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% has been found to have anti-inflammatory effects and to modulate the immune response. Finally, 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% has been found to have anti-cancer effects, as well as effects on the cardiovascular system.
実験室実験の利点と制限
One of the major advantages of using 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% in lab experiments is its low cost and ease of synthesis. Additionally, 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% is highly soluble in water, making it easy to work with in a laboratory setting. However, one of the main limitations of using 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% is its relatively low potency, which can limit its effectiveness in some experiments.
将来の方向性
The potential applications of 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% are vast and the possibilities for future research are numerous. Some of the potential future directions for research include investigating the effects of 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% on other diseases, such as diabetes and Alzheimer's disease, as well as exploring its potential as a therapeutic agent. Additionally, research could be conducted to further investigate the mechanism of action of 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% and its effects on gene expression. Finally, further research could be conducted to explore the potential of 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% as a drug delivery system for other compounds.
合成法
The synthesis of 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% is relatively simple and can be achieved using a two-step process. In the first step, a reaction between 3,5-dicarboxyphenyl acetic acid and pyrrolidine is conducted in aqueous solution at a pH of 7.5. The second step involves the reaction between the resulting product and acetic anhydride in a solvent such as dichloromethane. The reaction yields 3-(3,5-Dicarboxyphenyl)picolinic acid, 95% as the final product.
特性
IUPAC Name |
5-(2-carboxypyridin-3-yl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO6/c16-12(17)8-4-7(5-9(6-8)13(18)19)10-2-1-3-15-11(10)14(20)21/h1-6H,(H,16,17)(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGUYUJGTSZKEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

